molecular formula C15H12N2O3 B15150413 (5-nitro-2,3-dihydro-1H-indol-1-yl)(phenyl)methanone

(5-nitro-2,3-dihydro-1H-indol-1-yl)(phenyl)methanone

Cat. No.: B15150413
M. Wt: 268.27 g/mol
InChI Key: LSUZGQDFDYOGSI-UHFFFAOYSA-N
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Description

1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE is a compound belonging to the indole family, which is known for its diverse biological and pharmacological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications .

Preparation Methods

The synthesis of 1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxindole derivatives.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, and benzoyl chloride. Major products formed from these reactions include amino derivatives, oxindoles, and substituted indoles.

Scientific Research Applications

1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole nucleus can bind to multiple receptors, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE can be compared with other indole derivatives such as:

The uniqueness of 1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE lies in its combination of the benzoyl and nitro groups, which confer specific chemical properties and biological activities.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

(5-nitro-2,3-dihydroindol-1-yl)-phenylmethanone

InChI

InChI=1S/C15H12N2O3/c18-15(11-4-2-1-3-5-11)16-9-8-12-10-13(17(19)20)6-7-14(12)16/h1-7,10H,8-9H2

InChI Key

LSUZGQDFDYOGSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

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